N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
Description
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide is a heterocyclic organic compound characterized by a central phenyl ring substituted with a 2-amino-1,3-thiazole moiety at the 4-position and a furan-2-carboxamide group. Its molecular formula is C₁₄H₁₁N₃O₂S, with a molecular weight of 285.32 g/mol (calculated based on structural analogs and standard atomic weights). The compound is referenced under multiple synonyms, including MLS001172779, CHEMBL1554240, and ZINC7779461 .
Properties
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-14-17-11(8-20-14)9-3-5-10(6-4-9)16-13(18)12-2-1-7-19-12/h1-8H,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSOYKKMIMIFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Hantzsch Thiazole Synthesis for Intermediate Preparation
The 2-amino-1,3-thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea derivatives. For this compound, the intermediate 4-(2-aminothiazol-4-yl)aniline is first prepared.
Procedure :
- 4-Aminophenylacetamide is treated with bromine in acetic acid to generate α-bromo-4-aminophenylacetamide.
- The α-bromo derivative reacts with thiourea in ethanol under reflux, forming the 2-aminothiazole ring via cyclization.
- The product is isolated via filtration and recrystallized from ethanol, yielding 4-(2-aminothiazol-4-yl)aniline as a pale yellow solid.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | Bromine, acetic acid, 0–5°C, 2 h | 85% | |
| Cyclization | Thiourea, ethanol, reflux, 6 h | 78% |
Amide Coupling Methods
The final step involves coupling 4-(2-aminothiazol-4-yl)aniline with furan-2-carboxylic acid using activating agents. Propylphosphonic anhydride (T3P®) and pyridine are commonly employed for this transformation.
Procedure :
- 4-(2-Aminothiazol-4-yl)aniline (1.0 equiv) and furan-2-carboxylic acid (1.1 equiv) are suspended in acetonitrile.
- Pyridine (4.5 equiv) and propylphosphonic anhydride (3.5 equiv, 50% in ethyl acetate) are added.
- The mixture is heated at 48.5°C for 96 hours in a sealed tube.
- The crude product is purified via precipitation in dichloromethane, yielding this compound.
Key Data :
| Coupling Agent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Propylphosphonic anhydride | Acetonitrile/ethyl acetate | 48.5°C | 96 h | 48% |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A modified protocol inspired by thiadiazole syntheses achieves higher yields in shorter durations.
Procedure :
- 4-(2-Aminothiazol-4-yl)aniline and furan-2-carboxylic acid are dissolved in DMF.
- HATU (1.2 equiv) and DIPEA (3.0 equiv) are added.
- The mixture is irradiated at 100°C for 20 minutes.
- Purification via column chromatography (ethyl acetate/hexane) affords the product.
Key Data :
| Coupling Agent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| HATU | DMF | 100°C (MW) | 20 min | 72% |
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (e.g., acetonitrile, DMF) improve reagent solubility, while pyridine or DIPEA neutralizes acidic by-products. Ethyl acetate is preferred for T3P®-mediated reactions due to compatibility with the anhydride.
Temperature and Time
Conventional heating (48.5°C, 96 h) versus microwave irradiation (100°C, 20 min) highlights a trade-off between yield and speed. Microwave methods reduce side reactions, improving purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity for microwave-synthesized batches.
Comparative Analysis of Methods
| Method | Coupling Agent | Yield | Time | Purity | Scalability |
|---|---|---|---|---|---|
| Conventional (T3P®) | Propylphosphonic anhydride | 48% | 96 h | 95% | Moderate |
| Microwave (HATU) | HATU | 72% | 20 min | 98% | High |
Microwave-assisted synthesis outperforms conventional methods in yield and efficiency, making it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole moieties, including N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and furan rings can significantly influence their efficacy against various cancer cell lines.
Case Studies:
- Cell Line Studies: A study demonstrated that derivatives of thiazole compounds exhibited potent inhibitory effects on cancer cell lines such as NCI-H522 (non-small cell lung cancer), HT29 (colon cancer), and MCF7 (breast cancer), with IC50 values ranging from 0.06 µM to 2.5 µM .
- Mechanism of Action: The mechanism underlying the anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest, which has been observed in several thiazole-based compounds .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | NCI-H522 | 0.06 | Apoptosis induction |
| 2 | HT29 | 0.1 | Cell cycle arrest |
| 3 | MCF7 | 2.5 | Apoptosis induction |
Antibacterial Properties
The antibacterial activity of thiazole derivatives is another significant area of research. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Studies:
- In Vitro Studies: Research indicates that certain thiazole derivatives exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study found that specific modifications to the thiazole ring enhanced the antibacterial properties significantly .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | Escherichia coli | 15 |
| 2 | Staphylococcus aureus | 20 |
| 3 | Pseudomonas aeruginosa | 18 |
Anticonvulsant Activity
Emerging research suggests that compounds like this compound may also possess anticonvulsant properties.
Case Studies:
- Animal Models: In studies utilizing animal models, certain thiazole derivatives have shown promise in reducing seizure frequency and severity . The protective index of these compounds suggests a favorable therapeutic window for potential clinical use.
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| 1 | PTZ-induced | 18.4 | 170.2 | 9.2 |
Mechanism of Action
The mechanism of action of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The compound can also interact with DNA, causing strand breaks and inhibiting replication .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Backbone Modifications: The target compound features a furan-2-carboxamide group directly linked to the phenyl-thiazole core, while compounds like 7c and a4 incorporate oxadiazole or sulfanyl bridges, which may enhance metabolic stability or binding affinity .
Bioactivity Implications: Compounds with oxadiazole moieties (e.g., a4, a5) exhibit insect growth-regulatory activity, suggesting the target compound’s furan-thiazole scaffold could be optimized for similar agrochemical applications .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Thiazole-oxadiazole hybrids (e.g., 7c–7f) exhibit melting points between 134–178°C, likely due to strong hydrogen bonding from amino groups and planar heterocyclic systems . The target compound’s melting point is expected to fall within this range.
- Spectral Data: While IR and NMR data for the target compound are unavailable, its analogs show characteristic peaks: IR: N–H stretches (~3300 cm⁻¹ for thiazole amino groups), C=O (1650–1700 cm⁻¹ for carboxamide) . NMR: Aromatic protons in the δ 6.5–8.0 ppm range and thiazole C-4 protons at δ 7.2–7.5 ppm .
Biological Activity
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article details its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes the formation of the thiazole ring and subsequent coupling with furan derivatives to yield the final product. Specific methodologies may vary, but they generally follow established protocols for thiazole and furan chemistry.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit potent anticancer properties. For instance, studies have shown that derivatives with thiazole rings can inhibit cell proliferation in various cancer cell lines. The IC50 values for several thiazole-containing compounds have been reported, demonstrating significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
The presence of electron-withdrawing groups on the phenyl ring enhances the cytotoxic activity, indicating a strong structure-activity relationship (SAR) .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often assessed using the minimum inhibitory concentration (MIC) method:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound possesses significant antibacterial activity, potentially offering a new avenue for antibiotic development .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific functional groups in enhancing biological activity. For this compound:
- Thiazole Ring : Essential for both antitumor and antimicrobial activities.
- Furan Moiety : Contributes to the overall stability and reactivity of the compound.
- Substituents on the Phenyl Ring : Electron-withdrawing groups significantly enhance activity against cancer cells.
Anticancer Properties
A notable study investigated a series of thiazole derivatives including this compound against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The study found that compounds with higher electron density on the thiazole ring exhibited superior antiproliferative effects.
Antimicrobial Efficacy
Another study focused on the antimicrobial potential of this compound against clinical isolates of resistant bacterial strains. The findings indicated that modifications to the carboxamide group could lead to enhanced activity against resistant strains, highlighting its potential as a lead compound for antibiotic development.
Q & A
Q. Advanced
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. For example, monitor the coupling reaction by observing the disappearance of the aniline starting material (R = 0.3 in ethyl acetate/hexane 1:1) .
- Condition Optimization :
- Maintain an inert atmosphere (N/Ar) to prevent oxidation of the thiazol amine .
- Use polar aprotic solvents (DMF, DCM) for amide bond formation, with stoichiometric control (1:1.2 ratio of acid to amine) .
- By-product Mitigation : Add molecular sieves to absorb water during coupling reactions .
How do structural modifications influence its biological activity?
Q. Advanced
- Thiazol Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the thiazol 5-position to enhance binding to hydrophobic enzyme pockets. For example, fluorinated analogs show improved IC values in kinase inhibition assays .
- Furan Replacement : Substitute furan with thiophene to alter π-stacking interactions. Testing in cytotoxicity assays (e.g., MTT on HeLa cells) reveals SAR trends .
- Pharmacophore Analysis : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the carboxamide and ATP-binding sites) .
What analytical techniques resolve data contradictions in its spectroscopic data?
Q. Advanced
- 2D NMR : HSQC and COSY correlations resolve overlapping signals (e.g., distinguishing furan C-3/C-4 protons from aromatic thiazol protons) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) to confirm assignments .
- Isotopic Labeling : Synthesize -labeled analogs to clarify NH group environments in complex spectra .
What are the solubility properties and formulation considerations?
Q. Basic
- Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS), but soluble in DMSO (≥20 mg/mL) and ethanol (≥15 mg/mL). Use sonication or co-solvents (PEG-400) for in vitro assays .
- Stability : Store at -20°C under nitrogen to prevent hydrolysis of the carboxamide group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
How to design experiments to elucidate its mechanism of action?
Q. Advanced
- Target Identification : Perform kinome-wide profiling (Eurofins KinaseProfiler™) to identify inhibited kinases .
- Binding Studies : Use SPR (Biacore) to measure affinity for purified targets (e.g., K = 120 nM for EGFR) .
- Cellular Pathways : RNA-seq analysis post-treatment (e.g., 24h exposure at IC) to map apoptosis-related gene expression .
How does crystallographic data inform its supramolecular interactions?
Q. Advanced
- Hydrogen Bonding : X-ray structures reveal intermolecular N–H···O bonds between the carboxamide and adjacent molecules, stabilizing crystal lattices .
- π-Stacking : Thiazol and furan rings form offset stacks (3.5 Å spacing), influencing solid-state packing and solubility .
- SHELX Refinement : Use SHELXL-2019 for high-resolution data (R < 0.05) to model disorder or twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
